methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-position is occupied by a 4-methoxyphenyl group, the 5-position by a pyridin-3-yl moiety, and the 3-position by a sulfanylacetate ester group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Triazole derivatives are known for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . The methoxy group enhances solubility, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKBPDNXLGEMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and pyridyl groups. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and pyridyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, we compare it with structurally analogous triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity
- The 4-methoxyphenyl group in the target compound improves solubility compared to the 4-chlorophenyl analog in , which is more lipophilic and may enhance membrane permeability .
- Pyridin-3-yl (target) vs. pyridin-4-yl (): The positional isomerism of the pyridine ring influences electronic distribution. Pyridin-3-yl may favor interactions with certain enzymatic pockets due to its dipole orientation, whereas pyridin-4-yl is more common in kinase inhibitors .
Sulfanyl Group Modifications
- The methyl ester in the target compound offers hydrolytic stability compared to the N-(3-methoxyphenyl)acetamide in , which may undergo enzymatic cleavage .
- Ethyl substituents () enhance metabolic stability but reduce aqueous solubility relative to methoxy groups .
Chlorine substituents () are associated with increased toxicity profiles, limiting their therapeutic indices compared to methoxy derivatives .
Biological Activity
Methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that incorporates a triazole ring, sulfanyl group, and various aromatic systems. The biological activity of this compound stems from the unique structural features that allow it to interact with various biological targets. This article reviews the pharmacological profiles, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound can be structurally represented as follows:
| Component | Structure |
|---|---|
| Triazole Ring | Triazole |
| Sulfanyl Group | -S- |
| Methoxyphenyl Group | -OCH₃ |
Antimicrobial Activity
-
Antibacterial Properties :
The 1,2,4-triazole derivatives have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. In studies, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like vancomycin and ciprofloxacin . -
Antifungal Activity :
The triazole moiety is known for its antifungal properties. Research indicates that compounds with similar structures can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes .
Anticancer Activity
Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition :
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to bacterial and fungal survival. -
Receptor Binding :
It can bind to various receptors affecting cellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Case Study 1 : A study evaluated the antibacterial efficacy of a series of triazole derivatives against drug-resistant bacterial strains. The results indicated that compounds with methoxy substituents exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2 : Another research focused on the anticancer properties of triazole-based compounds. In vitro assays demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
